(4-Amino-2,3-dimethylphenyl)acetic acid

Aminopeptidase N APN Enzyme inhibition

Studying fatty acid oxidation without confounding ACC1 effects is a persistent challenge. (4-Amino-2,3-dimethylphenyl)acetic acid provides the solution as a highly selective ACC2 inhibitor. • Selective ACC2 inhibition (IC50=6.9nM, >10,000x vs ACC1) - dissect ACC2-specific pathways in obesity, diabetes & NAFLD models • Validated APN inhibitor (IC50=230nM) for oncology/immunology; confirmed HDAC-negative control (IC50>100,000nM) • 98% purity; available in research quantities with reliable global fulfillment

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B14084600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2,3-dimethylphenyl)acetic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)N)CC(=O)O
InChIInChI=1S/C10H13NO2/c1-6-7(2)9(11)4-3-8(6)5-10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13)
InChIKeyXBKIUXBIXFOLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-2,3-dimethylphenyl)acetic Acid – Procurement-Relevant Baseline Profile for Research & Development


(4-Amino-2,3-dimethylphenyl)acetic acid (CAS 1009031-42-8) is a dimethyl-substituted aromatic amino acid derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It contains a primary aromatic amine and a carboxylic acid group, classifying it as an aminophenylacetic acid scaffold. This structural motif is distinct from the more commonly used 4-(dimethylamino)phenylacetic acid (CAS 17078-28-3), which features a tertiary amine . The compound's substitution pattern and primary amine functionality confer distinct physicochemical and biological interaction profiles that directly impact its suitability in specific research applications.

(4-Amino-2,3-dimethylphenyl)acetic Acid – Why Generic Substitution Is Not a Viable Option


Substituting (4-Amino-2,3-dimethylphenyl)acetic acid with other aminophenylacetic acid derivatives is scientifically unsound due to significant divergences in target engagement and potency. The compound's specific 2,3-dimethyl and 4-amino substitution pattern dictates a unique electrostatic and steric profile that influences its binding affinity to enzymes such as aminopeptidase N (APN) and acetyl-CoA carboxylase (ACC), as well as its lack of activity against histone deacetylases (HDACs) [1]. In contrast, closely related analogs like 4-(dimethylamino)phenylacetic acid or unsubstituted phenylacetic acid derivatives exhibit markedly different inhibition profiles, often showing enhanced HDAC inhibition or altered potency against other targets, making them unsuitable replacements in established assays or synthetic pathways [2].

(4-Amino-2,3-dimethylphenyl)acetic Acid – Quantitative Differentiation Evidence


Aminopeptidase N (APN) Inhibition: 230 nM Potency in Porcine Kidney Microsomes

(4-Amino-2,3-dimethylphenyl)acetic acid inhibits porcine APN with an IC50 of 230 nM, demonstrating moderate potency in a cell-free microsomal assay [1]. This activity is >10-fold weaker than a closely related analog (CHEMBL3764919) which exhibits an IC50 of 20 nM under identical assay conditions, highlighting the significant impact of the 2,3-dimethyl substitution pattern on target engagement [2].

Aminopeptidase N APN Enzyme inhibition

Selective Lack of Histone Deacetylase (HDAC) Inhibition: IC50 >100,000 nM

(4-Amino-2,3-dimethylphenyl)acetic acid exhibits no meaningful inhibition of HDAC1/HDAC2, with an IC50 exceeding 100,000 nM in human HeLa cell nuclear extracts [1]. This is in stark contrast to several aminophenylacetic acid derivatives, such as CHEMBL2046621, which display micromolar IC50 values (e.g., 5,700 nM for HDAC3, 6,800 nM for HDAC1) under similar recombinant enzyme assay conditions [2]. The compound's inactivity against HDACs is a key differentiator for applications where HDAC inhibition is an off-target liability.

HDAC Histone deacetylase Selectivity

Inhibition of Acetyl-CoA Carboxylase (ACC): Rat ACC1 IC50 of 7 nM

(4-Amino-2,3-dimethylphenyl)acetic acid potently inhibits rat ACC1 with an IC50 of 7 nM, as determined in a cell-free enzyme assay using acetyl-CoA as substrate [1]. While this potency is comparable to the broad-spectrum ACC inhibitor PF-05175157 (IC50 = 23.5 nM for rat ACC1), it is significantly more potent than many other ACC inhibitors that exhibit IC50 values in the micromolar range . This level of potency positions the compound as a useful tool for probing ACC function in rodent models.

ACC Acetyl-CoA carboxylase Metabolic disease

Inhibition of Human ACC2: IC50 of 6.9 nM in CHO Cells

In a cellular context, (4-Amino-2,3-dimethylphenyl)acetic acid inhibits human ACC2 with an IC50 of 6.9 nM in CHO cells expressing the enzyme [1]. This cellular potency is >27-fold higher than that of a related ACC2 inhibitor, CHEMBL4226500, which has an IC50 of 473 nM in a recombinant enzyme assay [2]. This comparison, while cross-study, strongly suggests the compound's favorable cell permeability and on-target engagement.

ACC2 Acetyl-CoA carboxylase 2 Cellular assay

Negligible Inhibition of Human ACC1: IC50 >100,000 nM

In a recombinant human ACC1 enzyme assay, (4-Amino-2,3-dimethylphenyl)acetic acid exhibits no inhibition (IC50 >100,000 nM) [1]. This contrasts sharply with its potent activity against rat ACC1 (IC50 = 7 nM) and human ACC2 (IC50 = 6.9 nM), indicating a strong species- and isoform-selectivity profile [2][3]. This differential activity is not observed with many pan-ACC inhibitors, such as PF-05175157, which potently inhibits both human ACC1 and ACC2 with similar IC50 values (~30 nM) .

ACC1 Acetyl-CoA carboxylase 1 Isoform selectivity

(4-Amino-2,3-dimethylphenyl)acetic Acid – Evidence-Based Research and Industrial Application Scenarios


Selective Acetyl-CoA Carboxylase 2 (ACC2) Inhibition in Metabolic Disease Research

The compound's potent inhibition of human ACC2 (IC50 = 6.9 nM in CHO cells) combined with its lack of activity against human ACC1 (IC50 >100,000 nM) positions it as a valuable tool for dissecting the specific roles of ACC2 in fatty acid oxidation and metabolic regulation without confounding effects from ACC1 inhibition [1][2]. This selectivity profile, not found in many pan-ACC inhibitors, allows researchers to specifically probe ACC2-dependent pathways in obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) models.

Rodent-Specific Acetyl-CoA Carboxylase 1 (ACC1) Mechanistic Studies

With a potent IC50 of 7 nM against rat ACC1, the compound serves as an effective chemical probe for studying ACC1 function in rodent models of metabolic disease [1]. This high potency, coupled with its distinct chemical structure, offers an alternative to other ACC1 inhibitors and can be used to validate target engagement in vivo.

Aminopeptidase N (APN) Inhibition in Cellular Assays

The compound's moderate APN inhibitory activity (IC50 = 230 nM in porcine microsomes) makes it a suitable reference compound for establishing APN-dependent functional assays, particularly in oncology and immunology research where APN plays a role in tumor progression and immune cell function [1]. Its activity, while not the most potent, provides a defined benchmark for structure-activity relationship (SAR) studies.

HDAC-Inactive Control Compound for Epigenetic Assays

Given its complete lack of HDAC inhibition (IC50 >100,000 nM for HDAC1/2), (4-Amino-2,3-dimethylphenyl)acetic acid can be utilized as a negative control in cellular assays designed to assess HDAC inhibitor activity, ensuring that observed effects are not due to nonspecific HDAC modulation [1]. This is particularly valuable in cancer cell line panels where HDAC inhibitors are frequently screened.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Amino-2,3-dimethylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.